2,5-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
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Description
2,5-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H20N2O5S and its molecular weight is 388.44. The purity is usually 95%.
BenchChem offers high-quality 2,5-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound’s unique structure suggests potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly those resistant to conventional chemotherapy. By targeting specific cellular pathways, it may inhibit tumor growth and metastasis .
- Inflammation plays a crucial role in various diseases. Studies have explored the compound’s anti-inflammatory properties, aiming to identify mechanisms by which it modulates immune responses. Insights gained from these investigations could lead to novel anti-inflammatory therapies .
- Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases, are characterized by neuronal damage. Researchers have examined whether this compound can protect neurons from oxidative stress, inflammation, and excitotoxicity. Its potential as a neuroprotective agent warrants further exploration .
- The compound’s sulfonamide moiety suggests potential antimicrobial activity. Investigations have focused on its effects against bacteria, fungi, and parasites. Understanding its mode of action and specificity could contribute to the development of new antimicrobial agents .
- The compound’s complex structure serves as a valuable building block for heterocyclic synthesis. Researchers have utilized it to construct fused ring systems, including four-membered to seven-membered heterocycles. These derivatives often exhibit diverse biological activities .
- Although not directly related to flavonoids, the compound’s aromatic framework shares similarities with extended flavonoids. These compounds have been studied for their antioxidant, anti-inflammatory, and anticancer properties. Investigating the compound’s interactions with cellular receptors and enzymes may reveal novel therapeutic avenues .
Anticancer Potential
Anti-Inflammatory Activity
Neuroprotective Effects
Antimicrobial Applications
Heterocycle Synthesis
Extended Flavonoid Research
properties
IUPAC Name |
2,5-dimethoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-25-15-4-5-16(26-2)17(11-15)27(23,24)20-14-9-12-3-6-18(22)21-8-7-13(10-14)19(12)21/h4-5,9-11,20H,3,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDXRCPEQMXUTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide |
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